4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine
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Overview
Description
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and dimethylamino substituents. One common method is the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or methanol.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Another heterocyclic compound with similar structural features but different chemical properties.
2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a phenol group instead of a thiazole ring.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Uniqueness
4-Methoxy-N,N-dimethyl-5-((methylamino)methyl)thiazol-2-amine is unique due to its specific combination of functional groups and thiazole ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3OS |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethyl-5-(methylaminomethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H15N3OS/c1-9-5-6-7(12-4)10-8(13-6)11(2)3/h9H,5H2,1-4H3 |
InChI Key |
ZVKBOTPKPSOMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=C(S1)N(C)C)OC |
Origin of Product |
United States |
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